3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole
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Overview
Description
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole is a complex organic compound featuring a pyrazole core with multiple substituents
Preparation Methods
The synthesis of 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole typically involves multi-step reactions starting from commercially available reagentsReaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole is unique due to its combination of pyrazole and thiophene rings with a sulfonyl group. Similar compounds include:
3,5-dimethylpyrazole: A simpler pyrazole derivative with fewer substituents.
1,3,4-thiadiazole derivatives: Compounds with similar sulfur-containing heterocycles.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.
Properties
Molecular Formula |
C17H18N6O2S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3,5-bis(1,3-dimethylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpyrazole |
InChI |
InChI=1S/C17H18N6O2S2/c1-11-13(9-21(3)18-11)15-8-16(14-10-22(4)19-12(14)2)23(20-15)27(24,25)17-6-5-7-26-17/h5-10H,1-4H3 |
InChI Key |
TZTFSDRYPAWFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NN2S(=O)(=O)C3=CC=CS3)C4=CN(N=C4C)C)C |
Origin of Product |
United States |
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